molecular formula C19H24FN3O2 B2445779 N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280818-78-1

N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2445779
CAS No.: 1280818-78-1
M. Wt: 345.418
InChI Key: NKHGJCIDGQTFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other bioactive compounds. The molecule also contains an amide group, a formamido group, and a prop-2-yn-1-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the amide and formamido groups, and the attachment of the prop-2-yn-1-yl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom and five carbon atoms. The amide and formamido groups would contribute to the polarity of the molecule, and the prop-2-yn-1-yl group would likely add some degree of rigidity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide and formamido groups might be involved in reactions with acids or bases, and the prop-2-yn-1-yl group could potentially participate in reactions with suitable reaction partners .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and formamido groups might increase its solubility in polar solvents, while the prop-2-yn-1-yl group might affect its boiling and melting points .

Scientific Research Applications

Serotonin Receptor Antagonism

Research has shown that compounds structurally related to N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may serve as potent antagonists for serotonin 5-HT(1A) receptors. One study found that cyclohexanecarboxamide derivatives, which share a similar structural framework, exhibit high affinity and selectivity for 5-HT(1A) receptors, indicating their potential for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

Metabolic Studies

Another aspect of research involves understanding the metabolic pathways of structurally related compounds. For instance, flumatinib, which is similar in structure, undergoes extensive metabolism in humans with primary pathways including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This insight into metabolic pathways is crucial for the development of new therapeutics, as it helps predict pharmacokinetic behaviors (Gong et al., 2010).

Chemical Synthesis and Catalysis

The compound's related structures have been explored for their roles as catalysts in chemical syntheses. For example, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the utility of such compounds in synthetic organic chemistry (Wang et al., 2006).

Neurokinin-1 Receptor Antagonism

Compounds with a similar backbone have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists, which are promising for the treatment of nausea and vomiting associated with chemotherapy. Metabolic studies in animals have provided insights into the absorption, distribution, metabolism, and elimination of such compounds, which is vital for drug development processes (Miraglia et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, the study of its reactivity, and investigation of its potential biological activity. If it shows promising bioactivity, it could be developed into a drug candidate and undergo further testing .

Properties

IUPAC Name

N-[2-[(3-fluoro-4-methylbenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-3-10-23-11-6-15(7-12-23)18(24)21-8-9-22-19(25)16-5-4-14(2)17(20)13-16/h1,4-5,13,15H,6-12H2,2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHGJCIDGQTFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2CCN(CC2)CC#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.